molecular formula C19H20N4O B1680871 9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide CAS No. 115812-74-3

9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide

Cat. No. B1680871
M. Wt: 320.4 g/mol
InChI Key: XQIXJYNCQWWVOB-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds that are widely used in the field of medicinal chemistry due to their diverse biological activities . They are an integral part of DNA and RNA and have been associated with various pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with various reagents. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones in the presence of triethylamine to form new compounds .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents attached to the pyrimidine ring. These substituents can greatly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on their structure and the conditions used. For example, when heated under reflux with certain reagents, some pyrimidine derivatives can be transformed into other types of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their structure, including the type and position of substituents on the pyrimidine ring. These properties can affect the compound’s solubility, stability, and reactivity .

Safety And Hazards

As with any chemical compound, the safety and hazards of pyrimidine derivatives depend on their specific structure and properties. Some pyrimidine derivatives may be harmful if ingested, inhaled, or come into contact with the skin. Always handle these compounds with appropriate safety precautions .

Future Directions

Research into pyrimidine derivatives is ongoing, with scientists continually developing new synthetic methods and exploring their potential uses in medicine. Future research may focus on improving the synthesis of these compounds, exploring their mechanisms of action, and developing new drugs based on these compounds .

properties

IUPAC Name

13-ethyl-13-methyl-8-oxido-9-phenyl-1,5,11-triaza-8-azoniatricyclo[8.4.0.02,7]tetradeca-2(7),3,5,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-19(2)12-21-18-17(14-7-5-4-6-8-14)23(24)16-11-20-10-9-15(16)22(18)13-19/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIXJYNCQWWVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN=C2C(=[N+](C3=C(N2C1)C=CN=C3)[O-])C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide

CAS RN

115812-74-3
Record name SC 44914
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115812743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide
Reactant of Route 2
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide
Reactant of Route 3
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide
Reactant of Route 4
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide
Reactant of Route 5
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide
Reactant of Route 6
9-Ethyl-9,10-dihydro-9-methyl-6-phenyl-8H-pyrido(3',4':5,6)pyrazino(1,2-a)pyrimidine 5-oxide

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